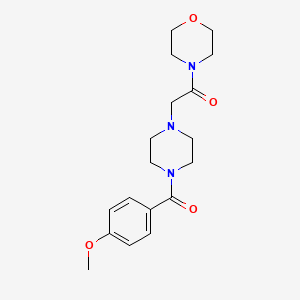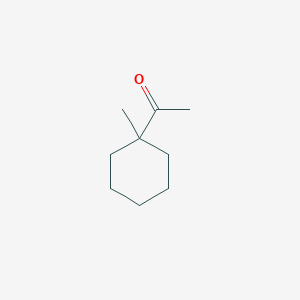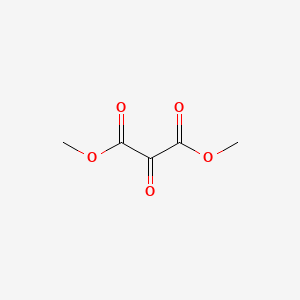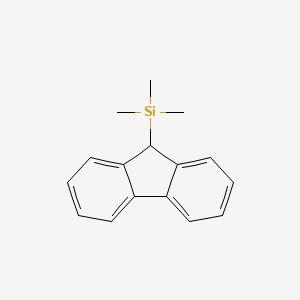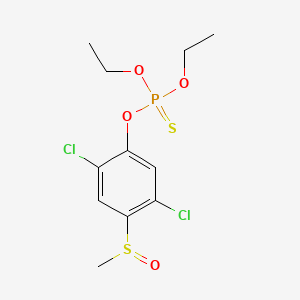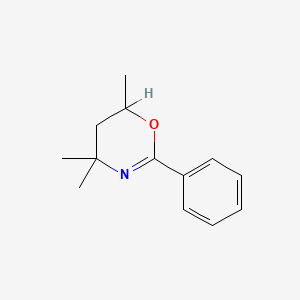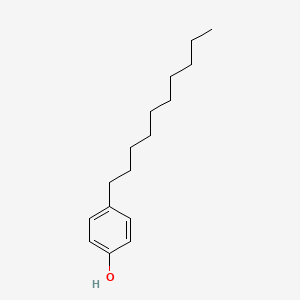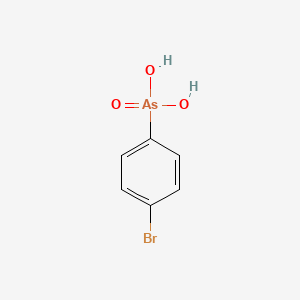
(4-Bromophenyl)arsonic acid
Vue d'ensemble
Description
(4-Bromophenyl)arsonic acid, also known as 4-BPA, is an organoarsenic compound that has been extensively studied for its potential applications in various scientific fields. The compound is a derivative of arsenic acid, and it is commonly used as a reagent in organic synthesis and as a tool for biochemical research. In
Applications De Recherche Scientifique
Coordination Complex Structures
(4-Aminophenyl)arsonic acid, a compound structurally similar to (4-Bromophenyl)arsonic acid, has been used in the formation of complexes with alkaline earth metals (Mg, Ca, Sr, Ba). These complexes exhibit a three-dimensional network structure formed through hydrogen-bonding interactions, which can have potential applications in materials science and molecular engineering (Smith & Wermuth, 2017).
Veterinary Applications
Research on compounds like 3-Nitro-4-Hydroxyphenylarsonic Acid, which is chemically related to this compound, has shown their use in poultry feeding as anti-parasitic drugs and for growth stimulation (West, 1956).
Detection and Characterization
A study on Surface-Enhanced Raman Scattering (SERS) demonstrates the potential of using Silver/Polydimethylsiloxane Nanocomposites for the detection and characterization of trace amounts of organoarsenic drugs, including compounds similar to this compound (Olavarría-Fullerton et al., 2011).
Environmental Impact and Remediation
Studies have been conducted on the biotransformation of organoarsenic drugs in environmental conditions, providing insights into the environmental impact and potential remediation strategies for compounds related to this compound (Stolz et al., 2007).
Surface Modification and Nanotechnology
Arsonic acid groups have been explored for their strong affinity in surface modification of nanoparticles, such as iron oxide nanoparticles. This research indicates potential applications in nanotechnology and materials science (Ahn et al., 2013).
Propriétés
IUPAC Name |
(4-bromophenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsBrO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUFMQAMUHYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[As](=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278979 | |
| Record name | (4-bromophenyl)arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55048-80-1 | |
| Record name | ANTINEOPLASTIC-10875 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-bromophenyl)arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



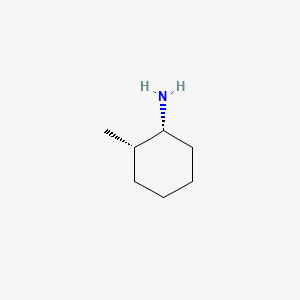
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)
